6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine
Overview
Description
6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine is a chemical compound with the molecular formula C16H14ClN3. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine typically involves the reaction of 6-chloro-4-phenylquinazoline with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include various substituted quinazoline derivatives.
Oxidation Reactions: Products include quinazoline N-oxides.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also bind to receptors, modulating their activity and affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-phenylquinazoline: Lacks the N,N-dimethylamine group.
4-phenylquinazoline: Lacks both the chlorine and N,N-dimethylamine groups.
6-chloro-N,N-dimethylquinazoline: Lacks the phenyl group
Uniqueness
6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine is unique due to the presence of both the chlorine atom and the N,N-dimethylamine group, which contribute to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-20(2)16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFBUSHGSIQTTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324836 | |
Record name | 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676579 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5185-61-5 | |
Record name | 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.